

isomerization of cis-cyclooctene to trans-cyclooctene

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Compound Focus: trans-6-Tetradecene

CAS No.: 41446-64-4

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Reaction Principle and Quantitative Data

The isomerization is a photochemically-driven process that shifts the equilibrium toward the strained *trans*-isomer by selectively removing it from the reaction mixture.

Reaction Mechanism and Key Quantitative Data

The following table summarizes the core reaction and its characteristics.

Aspect	Description
Overall Reaction	(Z)-cyclooctene (cis) \rightleftharpoons (E)-cyclooctene (trans) [1] [2]
Key Driving Mechanism	Selective complexation of the <i>trans</i> -isomer with silver ions (Ag ⁺) on solid support (AgNO ₃ /SiO ₂), shifting equilibrium [3] [4]
Photoisomerization Type	Sensitized photoisomerization [5]
Typical Sensitizer	Methyl benzoate [3] [5]

Aspect	Description
Primary Wavelength	254 nm (UV-C) [3] [4]

The stability and reactivity of the isomers are rooted in their ring strain, which is quantitatively compared below.

Property	cis-Cyclooctene	trans-Cyclooctene
Ring Strain Energy	7.4 kcal/mol [2]	16.7 kcal/mol [2]
Stability	More stable; preferred form [6] [2]	Less stable; strained [6] [2]
Conformation	Chair-like [1]	Crown or half-chair [2]
Key Reactivity	Standard for an alkene	Highly reactive dienophile due to strain [7] [2]

Experimental Protocols in Flow Chemistry

Batch photoisomerization has limitations in yield and reaction time [3]. Flow chemistry offers significant intensification, and the search results detail two effective setups.

Simplified Low-Cost Flow Reactor

This setup is designed for accessibility using readily available components [4].

- **Reactor Core:** A quartz glass tube (790 mm long, 16 mm diameter) with a total volume of 165 mL.
- **UV Source:** Two 55 W low-pressure mercury lamps (primary output 254 nm) placed alongside the tube.
- **Cost:** Estimated to be below €300 to construct [4].
- **Procedure:** The solution of *cis*-cyclooctene and sensitizer is pumped upward through the irradiated quartz tube and then directly through a column packed with $\text{AgNO}_3/\text{SiO}_2$ to capture the *trans*-isomer

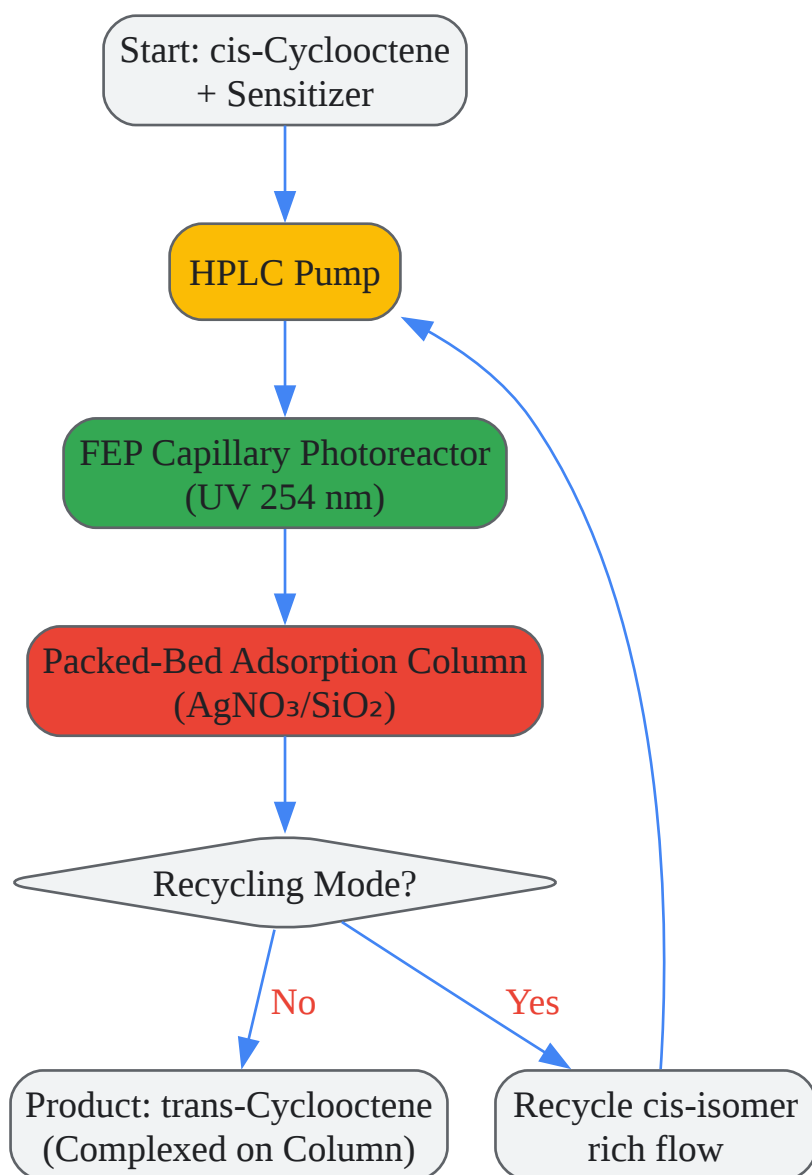
[4].

Micro-Flow Fixed-Bed Reactor for Integration

This system emphasizes process integration and intensification for a continuous reaction-separation workflow [3].

- **Photoreactor:** A fluorinated ethylene propylene (FEP) capillary tube (ID 0.02", length 5 m) wound around a cylindrical UV lamp.
- **Pump:** HPLC pump.
- **Adsorption Column:** A fixed-bed micro-reactor (stainless steel, ID 4.5 mm) packed with $\text{AgNO}_3/\text{SiO}_2$ powder, placed directly after the photoreactor.
- **Operation Modes:** Can be run in a single-pass or, more effectively, in a **closed-loop recycling mode** where the effluent from the adsorption column (enriched in *cis*-isomer) is recycled back to the feed vessel, driving the conversion near completion [3].

The workflow of the integrated micro-flow system can be visualized as follows:



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Integrated micro-flow process for isomerization and separation.

Post-Isomerization Processing

After adsorption, the pure *trans*-cyclooctene must be recovered from the silver nitrate column.

- **Elution:** The column is typically treated with an eluent that decomplexes the TCO. Common eluents include **aqueous or methanolic ammonia** or **NaCl in aqueous solution** [3] [5].

- **Handling and Storage:** Due to its high reactivity and strain, free *trans*-cyclooctene can be unstable. A robust strategy is to store the stable TCO·AgNO₃ complex and liberate the free TCO *in situ* immediately before use in subsequent reactions [5].

Applications in Drug Development

The primary application of *trans*-cyclooctene lies in **bioorthogonal chemistry**, particularly in pretargeted strategies for nuclear imaging and therapy [3] [7].

- **The Problem:** Radiolabeled antibodies used for imaging and therapy have long biological half-lives, leading to high background radiation exposure for patients [3].
- **The Pretargeting Solution:**
 - A vector (e.g., an antibody) targeting a tumor-associated antigen is conjugated with a TCO derivative and administered first.
 - After the vector has accumulated at the tumor site and cleared from the bloodstream, a small molecule radiolabeled with a short-lived isotope (e.g., Fluorine-18, half-life ~110 min) and bearing a **tetrazine** group is injected.
 - An extremely fast **Inverse Electron-Demand Diels-Alder (IEDDA)** reaction occurs between the TCO (dienophile) and tetrazine (diene) on the tumor, localizing the radionuclide precisely [3] [7].
- **Kinetics:** This IEDDA reaction is exceptionally fast, with second-order rate constants reaching up to $3.3 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$, making it suitable for use at the low concentrations found *in vivo* [7] [4].

Key Considerations for Protocol Implementation

- **Choice of TCO Derivative:** Different TCO derivatives offer a trade-off between reactivity and stability. For instance, the "major" isomer of TCO-5-OH provides a good balance and is commonly used, while *s*-TCO is more reactive but less stable [4].
- **Optimizing the Equilibrium:** The photoisomerization itself reaches an equilibrium favoring the *cis*-isomer. The yield is therefore entirely dependent on the efficiency of the *trans*-isomer removal via the AgNO₃/SiO₂ column [3] [4].
- **Safety:** Standard safety protocols for working with UV light and silver salts must be followed.

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